molecular formula C11H6F2N2O2 B2977441 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1207723-93-0

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B2977441
CAS No.: 1207723-93-0
M. Wt: 236.178
InChI Key: UCSDZWHRNJQLJC-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a high-value heterocyclic building block designed for research and development in medicinal chemistry. This compound features a pyrimidine core, a privileged structure in drug discovery, substituted with a carboxylic acid moiety and a 2,4-difluorophenyl group. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The presence of fluorine atoms on the phenyl ring is a common strategy in lead optimization to influence the molecule's electronic properties, metabolic stability, and membrane permeability . Compounds with closely related structures, such as pyrimidine and pyridine carboxylic acids, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . For instance, structurally similar molecules have been identified as inhibitors of enzymes like kynurenine-3-monooxygenase (KMO), a target for neurological disorders . Furthermore, metal complexes derived from fluorinated pyridine-carboxylic acid ligands are explored for their material properties, suggesting potential applications beyond pharmaceuticals . This product is intended for use as a synthetic intermediate or a chemical probe in early-stage discovery research. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F2N2O2/c12-6-1-2-7(8(13)3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSDZWHRNJQLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups replacing the fluorine atoms or modifying the carboxylic acid group .

Scientific Research Applications

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic Acid
  • Core Structure : Pyrimidine with substituents at positions 2 (4-chlorophenyl) and 6 (methyl).
  • A methyl group at position 6 introduces steric bulk compared to the difluorophenyl group in the target compound.
  • Impact : The methyl group may reduce solubility, while chlorine’s larger atomic size could alter binding interactions compared to fluorine .
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid
  • Core Structure : Pyrimidine with a 4-methoxyphenyl group at position 5.
  • Key Differences :
    • The methoxy group (electron-donating) increases electron density on the phenyl ring, contrasting with fluorine’s electron-withdrawing effects.
    • This substitution may enhance solubility via hydrogen bonding but reduce acidity of the carboxylic acid group compared to fluorine-substituted analogs.
  • Impact : Methoxy groups are associated with improved pharmacokinetic properties but may decrease target affinity in certain contexts .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
  • Core Structure : Pyrimidine with a hydroxyl group at position 6 and a phenyl group at position 2.
  • Key Differences :
    • The hydroxyl group introduces strong hydrogen-bonding capacity but may compromise stability under acidic or oxidative conditions.
    • The absence of fluorine reduces electronic effects on the aromatic system.
  • Impact : Hydroxyl groups can enhance solubility but may require protective strategies in synthetic routes .

Heterocyclic Core Modifications

4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid
  • Core Structure : Pyridine ring substituted with 2,4-difluorophenyl at position 4 and carboxylic acid at position 2.
  • The position of the carboxylic acid (position 2 vs. 4 in pyrimidine) affects spatial orientation in binding interactions.
  • Impact : Pyridine derivatives may exhibit different bioavailability and target selectivity due to reduced hydrogen-bonding sites .
7-Chloro-1-(2,4-difluorophenyl)-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
  • Core Structure : Naphthyridine (two fused pyridine rings) with 2,4-difluorophenyl and ester groups.
  • Key Differences :
    • The naphthyridine core provides extended conjugation and additional nitrogen atoms, enhancing π-π stacking and metal coordination.
    • The ethyl ester modifies solubility and metabolic stability compared to the free carboxylic acid.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties
6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid Pyrimidine 2,4-difluorophenyl (C6), COOH (C4) C11H7F2N2O2 254.19 High acidity, bioactivity
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid Pyrimidine 4-chlorophenyl (C2), methyl (C6) C12H9ClN2O2 248.67 Steric bulk, moderate solubility
4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid Pyridine 2,4-difluorophenyl (C4), COOH (C2) C12H7F2NO2 243.19 Lower basicity, altered binding
6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid Pyrimidine 4-methoxyphenyl (C6), COOH (C4) C12H10N2O3 230.22 Enhanced solubility, reduced acidity

Biological Activity

6-(2,4-Difluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a difluorophenyl group and a carboxylic acid moiety. This structural configuration is crucial for its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit potent antimicrobial effects. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes in microbial metabolism .
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties, with some studies reporting cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-4), which is relevant in the treatment of type 2 diabetes .
  • Receptor Modulation : It may also interact with various receptors involved in inflammation and cancer progression, leading to altered signaling pathways that promote therapeutic effects .

Case Studies

  • In Vitro Studies on Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced IL-6 and TNF-α levels in cultured macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Efficacy :
    • In a series of assays against breast cancer cell lines, the compound exhibited IC50 values indicating substantial cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of microbial growth
Anti-inflammatoryCOX inhibition (IC50 ~ 0.04 µmol)
AnticancerCytotoxicity in breast cancer cells
DPP-4 InhibitionModulation of glucose metabolism

Q & A

Basic: What synthetic methodologies are recommended for 6-(2,4-difluorophenyl)pyrimidine-4-carboxylic acid, and how can reaction yields be optimized?

Answer:
The synthesis typically involves condensation of 2,4-difluorobenzaldehyde derivatives with aminopyridine precursors, followed by cyclization and functional group modifications. Key steps include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide coupling) .
  • Solvents : Polar aprotic solvents like DMF or toluene enhance reaction efficiency .
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of aldehyde to amine), maintain temperatures between 80–120°C, and use inert atmospheres to prevent oxidation. Post-reaction purification via recrystallization or column chromatography improves purity .

Basic: What safety protocols and storage conditions are critical for handling this compound?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles), avoid inhalation/contact, and work in a fume hood. Emergency measures include rinsing eyes/skin with water and seeking medical attention .
  • Storage : Store in airtight containers at –20°C in a dry, dark environment to prevent hydrolysis or degradation .
  • Waste Disposal : Segregate hazardous waste and collaborate with certified disposal services for incineration or chemical neutralization .

Basic: Which analytical techniques are essential for structural and purity characterization?

Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Structural Confirmation :
    • NMR : 1H NMR (δ 8.2–8.5 ppm for pyrimidine protons), 13C NMR (δ 160–165 ppm for carboxylic acid), and 19F NMR (δ –110 to –120 ppm for fluorophenyl groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ = 281.05 Da) .

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties, and which exchange-correlation functionals are most accurate?

Answer:

  • Methodology : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms to improve thermochemical accuracy (e.g., bond dissociation energies, ionization potentials) .
  • Basis Sets : Employ def2-TZVP basis sets with effective core potentials (ECPs) for fluorine atoms to account for relativistic effects .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine computational models .

Advanced: How can researchers resolve contradictions in reported biological activities of analogs?

Answer:

  • Dose-Response Assays : Conduct IC50/EC50 studies across multiple cell lines to verify activity thresholds .
  • Structural-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or trifluoromethyl derivatives) to identify critical functional groups .
  • Assay Controls : Include positive controls (e.g., known enzyme inhibitors) and validate assays under standardized conditions (pH, temperature) .

Advanced: What strategies improve regioselectivity in substitution reactions at the difluorophenyl moiety?

Answer:

  • Directing Groups : Introduce nitro or amino groups to ortho/para positions to guide nucleophilic substitution .
  • Catalytic Systems : Use CuI/1,10-phenanthroline for Ullmann-type couplings, achieving >90% regioselectivity for meta-substitution .
  • Solvent Effects : Polar solvents (e.g., DMSO) favor SNAr mechanisms, while nonpolar solvents (e.g., toluene) enhance radical pathways .

Advanced: How can metabolomic studies identify degradation pathways or bioactive metabolites?

Answer:

  • Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze via LC-HRMS to detect hydroxylated or defluorinated metabolites .
  • Degradation Studies : Expose the compound to UV light or acidic/basic conditions, then monitor decomposition products using tandem MS .

Advanced: What crystallographic methods elucidate the compound’s solid-state interactions?

Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water mix) and resolve hydrogen bonding (e.g., carboxylic acid dimerization) and π-π stacking interactions .
  • Powder XRD : Compare experimental patterns with simulated data from DFT-optimized structures to confirm polymorph stability .

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